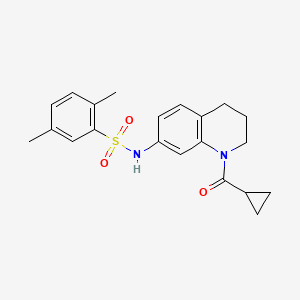
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a cyclopropanecarbonyl group and a sulfonamide moiety, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide. Its molecular formula is C21H24N2O4S with a molecular weight of approximately 396.55 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 396.55 g/mol |
| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
| SMILES | CC(C)CC(=O)Nc3ccc(ccc3)S(=O)(=O)N |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. The presence of the tetrahydroquinoline moiety may enhance this activity by interacting with bacterial enzymes involved in folate synthesis. Studies have shown that related compounds possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
The antiviral potential of this compound is linked to its ability to inhibit viral replication mechanisms. Compounds similar to this compound have been investigated for their efficacy against viruses such as HIV and HCV. The mechanism often involves the inhibition of viral proteases or reverse transcriptases .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The sulfonamide group is known to interfere with tumor cell proliferation and may enhance the efficacy of existing chemotherapeutic agents. In vitro studies have indicated that related compounds can inhibit the growth of various cancer cell lines .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes (e.g., dihydropteroate synthase) crucial for microbial survival.
- Receptor Modulation : It might interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
- Antimicrobial Study : A recent study evaluated a series of sulfonamide derivatives against bacterial strains and found significant activity against Staphylococcus aureus and Escherichia coli .
- Antiviral Research : Another investigation focused on the antiviral effects of related compounds against HCV and reported promising results in inhibiting viral replication in vitro .
- Anticancer Efficacy : A study on tetrahydroquinoline derivatives demonstrated their potential to induce apoptosis in human cancer cell lines through caspase activation pathways .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)20(12-14)27(25,26)22-18-10-9-16-4-3-11-23(19(16)13-18)21(24)17-7-8-17/h5-6,9-10,12-13,17,22H,3-4,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAKZWGCRGYAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














